Cas no 21247-98-3 (6-(hydroxymethyl)benzo(a)pyrene)

6-(hydroxymethyl)benzo(a)pyrene structure
21247-98-3 structure
Product Name:6-(hydroxymethyl)benzo(a)pyrene
CAS No:21247-98-3
MF:C21H14O
MW:282.335265636444
CID:911363
PubChem ID:30544
Update Time:2025-04-19

6-(hydroxymethyl)benzo(a)pyrene Chemical and Physical Properties

Names and Identifiers

    • 6-(hydroxymethyl)benzo(a)pyrene
    • benzo[b]pyren-6-ylmethanol
    • benzo[a]pyrene-6-methanol
    • Benzo[pqr]tetraphen-6-ylmethanol
    • 21247-98-3
    • CHEMBL170043
    • FJQLVOHCPDYIFE-UHFFFAOYSA-N
    • Benzo(a)pyrene, 6-hydroxymethyl-
    • 6-Hydroxymethylbenzo[A]Pyrene
    • NS00115925
    • SCHEMBL936443
    • BRN 2218844
    • Benzo[a]pyren-6-ylmethanol
    • DTXSID70175491
    • BENZO(A)PYREN-6-YLMETHANOL
    • 6-(Hydroxymethyl)benzo[a]pyrene
    • BENZO(a)PYRENE-6-METHANOL
    • 6-Hydroxymethylbenzo(a)pyrene
    • 9L76EWQ6Q3
    • CCRIS 1079
    • UNII-9L76EWQ6Q3
    • HYDROXYMETHYLBENZO(A)PYRENE, 6-
    • Inchi: 1S/C21H14O/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11,22H,12H2
    • InChI Key: FJQLVOHCPDYIFE-UHFFFAOYSA-N
    • SMILES: OCC1C2C=CC=CC=2C2=CC=C3C=CC=C4C=CC=1C2=C43

Computed Properties

  • Exact Mass: 282.10452
  • Monoisotopic Mass: 282.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.0771 (rough estimate)
  • Melting Point: 270.5°C
  • Boiling Point: 384.95°C (rough estimate)
  • Refractive Index: 1.4880 (estimate)
  • PSA: 20.23
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